2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

Catalog No.
S6620885
CAS No.
2216724-47-7
M.F
C13H14BF2NO2
M. Wt
265.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-3-cyanophenylboronic acid pinacol est...

CAS Number

2216724-47-7

Product Name

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

IUPAC Name

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C13H14BF2NO2

Molecular Weight

265.07 g/mol

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3

InChI Key

VUHULEIUEVRXAN-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique molecular structure, which includes a phenyl ring substituted with two fluorine atoms and a cyano group. Its molecular formula is C13H14BF2NO2, and it possesses a molecular weight of approximately 265.06 g/mol . This compound is typically encountered as a solid and is known for its stability under proper storage conditions, usually maintained between 2-8 °C .

Involving 2,4-difluoro-3-cyanophenylboronic acid pinacol ester include its participation in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. The boronic ester can react with aryl or vinyl halides to produce biaryl compounds .

While specific biological activity data for 2,4-difluoro-3-cyanophenylboronic acid pinacol ester is limited, boronic acids and their derivatives are often studied for their potential therapeutic applications. They can exhibit inhibitory effects on certain enzymes, such as proteases and kinases, making them of interest in drug discovery and development. The presence of the cyano group may also enhance biological activity through increased lipophilicity or interaction with biological targets.

The synthesis of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester typically involves the following steps:

  • Formation of Boronic Acid: The precursor boronic acid can be synthesized via the reaction of phenylboronic acid with appropriate fluorinating agents to introduce fluorine atoms at the 2 and 4 positions.
  • Esterification: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester. This step often requires careful control of reaction conditions to ensure high yield and purity.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level, often exceeding 95% .

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester has several applications:

  • Organic Synthesis: It serves as an important reagent in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
  • Pharmaceutical Development: Due to its potential biological activity, it may be utilized in the development of new therapeutic agents targeting specific diseases.
  • Material Science: Its unique properties may also find applications in developing new materials with specific electronic or optical characteristics.

Studies on interaction mechanisms involving 2,4-difluoro-3-cyanophenylboronic acid pinacol ester are crucial for understanding its reactivity and potential biological effects. Investigations typically focus on its interactions with various substrates in catalytic reactions and its binding affinity to biological targets such as enzymes. These studies help elucidate how modifications to the compound's structure affect its reactivity and biological profile.

Several compounds share structural similarities with 2,4-difluoro-3-cyanophenylboronic acid pinacol ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-3-cyanophenylboronic acid pinacol esterOne fluorine atomLess electron-withdrawing effect compared to two fluorines
3-Cyanophenylboronic acid pinacol esterNo fluorine substitutionDifferent electronic properties affecting reactivity
2,4-Dichlorophenylboronic acid pinacol esterChlorine substituents instead of fluorineDifferent halogen effects on reactivity

The uniqueness of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester lies in its dual fluorine substitution pattern that enhances its reactivity and potential selectivity in

Hydrogen Bond Acceptor Count

5

Exact Mass

265.1085652 g/mol

Monoisotopic Mass

265.1085652 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types